molecular formula C16H15N3O3S2 B2842607 N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-71-4

N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2842607
CAS No.: 864922-71-4
M. Wt: 361.43
InChI Key: PYDCUCIQPBUIGS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.

    Synthesis of the 3-(4-methoxyphenyl)-1,2,4-thiadiazole: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving sulfur and nitrogen sources.

    Coupling reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the 3-(4-methoxyphenyl)-1,2,4-thiadiazole under conditions that promote the formation of the thioacetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the methoxyphenyl group can be oxidized under appropriate conditions.

    Reduction: The thiadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring could produce thiadiazoline derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Materials Science: The unique structural features of this compound could be exploited in the design of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its potential binding affinity to specific targets.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, methoxyphenyl, and thiadiazole moieties may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide: Lacks the methoxy group on the phenyl ring.

    N-(furan-2-ylmethyl)-2-((3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-(furan-2-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-21-12-6-4-11(5-7-12)15-18-16(24-19-15)23-10-14(20)17-9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDCUCIQPBUIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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